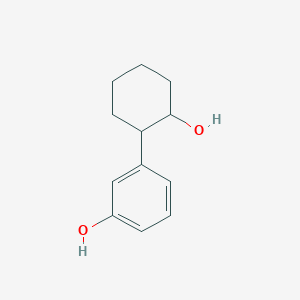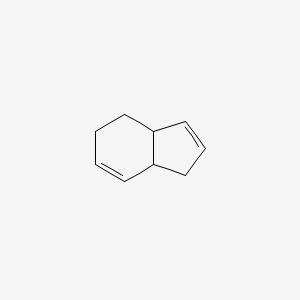
2,2-Dichloro-2-fluoroethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-2-fluoroethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl2FO2 It is a derivative of ethane, where two hydrogen atoms are replaced by chlorine and fluorine atoms, and an additional hydroxyl group is attached to the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-2-fluoroethane-1,1-diol typically involves the reaction of trichloroethylene with hydrogen fluoride, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The overall process can be divided into two main steps:
Reaction with Hydrogen Fluoride: Trichloroethylene reacts with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane.
Hydrolysis: The intermediate product is then hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-2-fluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-2-fluoroethane-1,1-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-2-fluoroethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2,2-difluoroethane: Similar in structure but with different halogenation patterns.
1,2-Dichloro-1,1-difluoroethane: Another derivative with distinct chemical properties.
1,1-Dichloro-1-fluoroethane: A related compound with one less fluorine atom
Uniqueness
2,2-Dichloro-2-fluoroethane-1,1-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups, which confer distinct reactivity and potential applications. Its specific arrangement of atoms allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
63034-46-8 |
|---|---|
Fórmula molecular |
C2H3Cl2FO2 |
Peso molecular |
148.95 g/mol |
Nombre IUPAC |
2,2-dichloro-2-fluoroethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl2FO2/c3-2(4,5)1(6)7/h1,6-7H |
Clave InChI |
RWBLUCOTRHPTAV-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


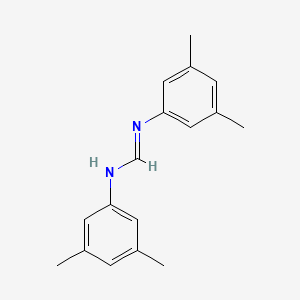


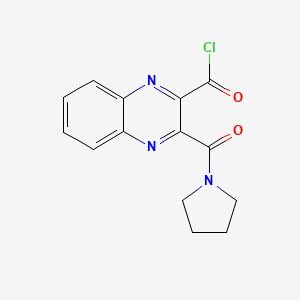


![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
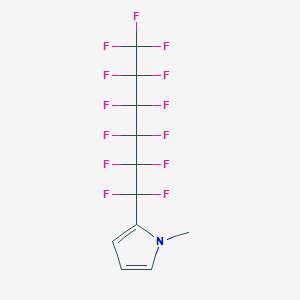
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
